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Compound of Interest

Compound Name: Methylconiine

Cat. No.: B1214899

An In-depth Technical Guide to the Chemical Structure and Properties of Methylconiine

Introduction

N-Methylconiine is a piperidine alkaloid found in the poison hemlock plant (Conium
maculatum), alongside the more abundant and historically notorious alkaloid, coniine.[1] While
often considered a minor alkaloid, N-methylconiine is a predominant component in the
ripened fruits of the plant and contributes significantly to the plant's overall toxicity.[1][2] Like
coniine, it is a neurotoxin that acts on the nervous system, leading to paralysis and, in sufficient
doses, death by respiratory failure.[1] This document provides a comprehensive technical
overview of the chemical structure, physicochemical properties, biological activity, and relevant
experimental methodologies for N-methylconiine, tailored for researchers, scientists, and
professionals in drug development and toxicology.

Chemical Structure and Stereochemistry

N-Methylconiine is structurally defined as a 1-methyl-2-propylpiperidine. Its structure contains
a chiral center at the C-2 position of the piperidine ring, giving rise to two distinct
stereoisomers: (S)-(+)-N-Methylconiine and (R)-(-)-N-Methylconiine. The biological activity
and toxicity of N-methylconiine are stereoselective, with the (-)-enantiomer demonstrating
greater potency and toxicity than the (+)-enantiomer.[2]

Chemical Identifiers:
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IUPAC Name: (2S)-1-methyl-2-propylpiperidine[3]

Molecular Formula: CoH1oN[3][4][5]

CAS Number: 35305-13-6 ((S)-isomer)[3][4]

SMILES: CCC[C@@H]1CCCCN1C[4][5]

InChl Key: CUBHREGSQFAWDJ-VIFPVBQESA-N ((S)-isomer)[3][4]

Physicochemical Properties

N-Methylconiine is a colorless, oily liquid with a coniine-like odor.[6] Its properties, and those
of its common salts, are summarized below.
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Property

Value

Source(s)

Molecular Weight

141.25 g/mol

[3]4]

Monoisotopic Mass

141.15175 Da

[3][5]

Appearance

Colorless, oily liquid

[6]

Boiling Point

173-174 °C

[6]

175.6 °C (at 767 mmHg, I-

isomer)

[6]

Density

0.8318 g/cm? (at 24.3 °C, d-

isomer)

[6]

0.8349 g/cm? (at 20 °C, I-

isomer)

[6]

XLogP3 (Predicted)

2.4

[3]

Specific Rotation

[a]D +81.33° (at 24.3 °C, d-

isomer)

[6]

[a]D -81.92° (at 20 °C, I-

isomer)

[6]

Melting Point (Salts)

Hydrochloride (d-isomer): 188

°C

[6]

Hydrochloride (l-isomer): 191—
192 °C

[6]

Hydrobromide (l-isomer): 189—
190 °C

[6]

Platinichloride (I-isomer): 153—
154 °C

[6]

Picrate (l-isomer): 121-122 °C

[6]

Biosynthesis
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The biosynthesis of N-methylconiine in Conium maculatum begins with a polyketide pathway,
leading first to y-coniceine, which is subsequently reduced to coniine. The final step is the N-
methylation of coniine, catalyzed by the enzyme S-adenosyl-L-methionine:coniine
methyltransferase (CSAM).[1][7]
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Polyketide Synthesis
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*AAT: L-alanine:5-keto-octanal aminotransferase
**CR: y-coniceine reductase
***CSAM: S-Adenosyl-L-methionine:coniine methyltransferase
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Biosynthetic pathway of N-Methylconiine.
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Pharmacological Properties and Mechanism of
Action

The primary pharmacological target of N-methylconiine is the nicotinic acetylcholine receptor
(nAChR), particularly the fetal muscle subtype.[2] It acts as an nAChR agonist.[2] The
mechanism involves binding to the receptor, which initially causes depolarization of the
postsynaptic membrane, leading to a transient stimulatory effect. However, prolonged binding
results in receptor desensitization and inactivation, leading to a persistent neuromuscular
blockade.[2][8] This biphasic action—stimulation followed by depression and paralysis—is

characteristic of hemlock alkaloid toxicity.[1]
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Mechanism of N-Methylconiine at the neuromuscular junction.

Biological Activity and Toxicity

Research has established a clear stereoselective difference in the biological activity of N-
methylconiine enantiomers. The (-)-isomer is a more potent agonist at NAChRs and is

significantly more toxic in vivo than the (+)-isomer.[2]
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Relative Potency

Lethality (LDso) in

Compound Mouse Bioassay Source
(nAChR)
(mglkg)
y-Coniceine Most Potent 4.4 [2]
(-)-N-Methylconiine > (1) > (+) 16.1 [2]
(x)-N-Methylconiine > (+) 17.8 [2]
(+)-N-Methylconiine Least Potent 19.2 [2]

Experimental Protocols

Detailed experimental work is crucial for understanding the synthesis, activity, and distribution
of N-methylconiine.

Tissue Localization

Chemical Synthesis &

Enantiomer Separation (MALDI-MSI)

In Vivo Toxicity Assay
(Mouse Bioassay)

In Vitro Potency Assay
(TE-671 Cells)

:

Relative Potency Data
(ECs0)

Alkaloid Distribution Maps
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General experimental workflow for N-Methylconiine analysis.

Protocol 6.1: Synthesis and Enantiomeric Separation

This protocol is based on the synthesis of N-methylconiine enantiomers for biological testing.

[2]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/publication/236066553_Stereoselective_Potencies_and_Relative_Toxicities_of_g-Coniceine_and_N_-Methylconiine_Enantiomers
https://www.researchgate.net/publication/236066553_Stereoselective_Potencies_and_Relative_Toxicities_of_g-Coniceine_and_N_-Methylconiine_Enantiomers
https://www.researchgate.net/publication/236066553_Stereoselective_Potencies_and_Relative_Toxicities_of_g-Coniceine_and_N_-Methylconiine_Enantiomers
https://www.researchgate.net/publication/236066553_Stereoselective_Potencies_and_Relative_Toxicities_of_g-Coniceine_and_N_-Methylconiine_Enantiomers
https://www.benchchem.com/product/b1214899?utm_src=pdf-body
https://www.benchchem.com/product/b1214899?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214899?utm_src=pdf-body
https://www.benchchem.com/product/b1214899?utm_src=pdf-body
https://www.researchgate.net/publication/236066553_Stereoselective_Potencies_and_Relative_Toxicities_of_g-Coniceine_and_N_-Methylconiine_Enantiomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis of y-Coniceine: Prepare y-coniceine as a precursor. A common method involves a
two-step procedure starting from appropriate precursors, followed by purification.

Synthesis of (£)-N-Methylconiine: Synthesize the racemic mixture from y-coniceine or
coniine. N-methylation of coniine can be achieved using formaldehyde and formic acid.[6]

Enantiomeric Resolution: Resolve the racemic mixture into its pure (+)- and (-)-enantiomers.
This can be accomplished by preferential crystallization using chiral acids, such as (+)- and
(-)-mandelic acid, to form diastereomeric salts that can be separated.[2]

Verification: Confirm the structure and purity of the final products using spectroscopic
methods (e.g., NMR, MS) and measure the specific rotation to confirm the enantiomeric
identity.

Protocol 6.2: In Vitro Potency Assay via Membrane
Potential Dye

This protocol assesses the agonist activity of N-methylconiine on nAChRs expressed in a cell
line.[2]

Cell Culture: Culture TE-671 cells, which endogenously express human fetal muscle-type
NAChRs, in appropriate media and conditions until they form a confluent monolayer in 96-
well plates.

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according
to the manufacturer's instructions.

Compound Application: Prepare serial dilutions of N-methylconiine enantiomers and control
agonists (e.g., epibatidine).

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline
fluorescence. Add the compounds to the wells and immediately begin recording the change
in fluorescence over time (e.g., 250 seconds). The membrane depolarization caused by
NAChR activation results in a change in fluorescence.

Data Analysis: Plot the maximum change in fluorescence against the compound
concentration. Fit the data to a dose-response curve to calculate the ECso value for each
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compound, representing its potency.

Protocol 6.3: In Vivo Mouse Bioassay for Lethality (LDso)

This protocol determines the acute toxicity of the compounds in a whole-animal model. All
procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

e Animal Model: Use a suitable strain of mice (e.g., Swiss-Webster), grouped by sex and
weight.

e Dose Preparation: Prepare a range of doses for each N-methylconiine enantiomer and the
racemic mixture, dissolved in a sterile vehicle (e.g., saline).

e Administration: Administer the prepared doses to the mice via a defined route (e.g.,
intraperitoneal injection).

» Observation: Observe the animals continuously for the first few hours and periodically over a
set time frame (e.g., 24-48 hours) for clinical signs of toxicity and mortality.

e LDso Calculation: Use a statistical method, such as probit analysis, to calculate the LDso
value (the dose estimated to be lethal to 50% of the animals) for each compound.

Protocol 6.4: MALDI-MS Imaging for Tissue Localization

This protocol visualizes the spatial distribution of N-methylconiine within plant tissues, such as
a poison hemlock fruit.[7]

o Sample Preparation: Harvest fresh plant material (e.g., C. maculatum fruit). Embed and cryo-
section the tissue into thin slices (e.g., 10-20 um) and mount them onto conductive slides.

» Matrix Application: Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the
tissue section using an automated sprayer or sublimator.

e Mass Spectrometry Imaging: Perform analysis using a MALDI imaging mass spectrometer
(e.g., an orbital trapping mass spectrometer). Acquire mass spectra in positive ion mode
across a defined m/z range that includes the protonated molecule of N-methylconiine
([M+H]*).
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o Data Analysis: Use specialized imaging software to reconstruct an ion intensity map for the
m/z corresponding to N-methylconiine. This map will visualize the compound's
concentration and distribution across the anatomical features of the tissue section. MS/MS
fragmentation can be used to confirm the identity of the detected ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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